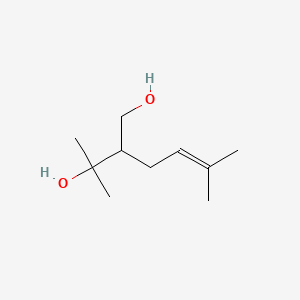
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol is an organic compound with the molecular formula C10H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butenoic acid with 3-methylbut-2-enyl alcohol under acidic conditions to form the ester, which is then reduced to the diol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification followed by reduction. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学研究应用
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
相似化合物的比较
Similar Compounds
3-Methyl-1,3-butanediol: Another diol with a similar structure but different reactivity and applications.
2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Shares a similar backbone but differs in functional groups and properties.
Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester: Similar ester compound with different chemical behavior.
Uniqueness
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond in its structure. This combination of features gives it distinct reactivity and makes it valuable in various chemical and industrial applications.
生物活性
3-Methyl-2-(3-methylbut-2-enyl)butane-1,3-diol is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is categorized as a diol with a complex structure that contributes to its biological activity. Its molecular formula is C12H22O2, and it features multiple functional groups that may interact with various biological targets.
Pharmacological Activities
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.
Anti-inflammatory Effects
Studies have shown that the compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest in therapeutic development.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Experimental Data
-
Antioxidant Studies
- A study conducted on similar compounds demonstrated that they could significantly reduce oxidative stress markers in vitro. The use of cell lines treated with oxidizing agents showed a marked decrease in cell death when co-treated with this compound.
-
Anti-inflammatory Mechanism
- In an experimental model of inflammation, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests a potential mechanism where the compound inhibits the signaling pathways leading to inflammation.
-
Antimicrobial Testing
- In vitro tests against bacterial strains such as E. coli and S. aureus revealed that this compound has inhibitory effects on bacterial growth, indicating its potential as a natural antimicrobial agent.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress markers | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines | |
| Antimicrobial | Inhibits growth of E. coli and S. aureus |
Safety and Toxicology
While exploring the biological activity of this compound, safety profiles must also be considered. Toxicological studies indicate moderate acute toxicity levels; however, no significant long-term effects were noted at lower doses in animal studies.
属性
CAS 编号 |
69343-73-3 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
3-methyl-2-(3-methylbut-2-enyl)butane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-8(2)5-6-9(7-11)10(3,4)12/h5,9,11-12H,6-7H2,1-4H3 |
InChI 键 |
QMOAXOFWWFUAKB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC(CO)C(C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















